molecular formula C37H45N3O9 B2894186 Fmoc-L-Lys(Boc)-DmbGly-OH CAS No. 2250437-41-1

Fmoc-L-Lys(Boc)-DmbGly-OH

Cat. No. B2894186
CAS RN: 2250437-41-1
M. Wt: 675.779
InChI Key: YRWNZVPWGGHTFU-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Lys(Boc)-DmbGly-OH” is a derivative of the amino acid lysine, used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .


Synthesis Analysis

This compound can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .


Molecular Structure Analysis

The molecular formula of this compound is C26H32N2O6 . It has a molecular weight of 468.54 g/mol .


Chemical Reactions Analysis

This compound is used in Fmoc solid-phase peptide synthesis . The Boc group is stable under basic conditions and remains in place even through many Fmoc deprotection cycles .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has an optical activity of [α]20/D -12±1°, c = 1% in DMF . It is clearly soluble when 1 mmole is dissolved in 2 ml DMF .

Scientific Research Applications

Peptide Synthesis and Structural Analysis

Fmoc-L-Lys(Boc)-DmbGly-OH is utilized in the synthesis of polypeptides, which are crucial for studying physiological processes and could provide prevention and treatment methods for some diseases. In one study, lysine and glycine were chosen as raw materials to prepare Fmoc-L-Lys(Boc)-OH. This compound was then activated and reacted with glycine to produce Fmoc-L-Lys(Boc)-Gly-OH, a dipeptide whose structure was confirmed by IR and MS spectra. This method simplifies and improves the synthetic approach to polypeptides, highlighting the role of this compound in facilitating peptide bond formation and protection strategies during peptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Solid-Phase Peptide Synthesis (SPPS) Enhancements

The compound is also significant in enhancing the versatility of solid-phase peptide synthesis (SPPS). For instance, Fmoc-lys(HYNIC-Boc)-OH, a precursor for the synthesis of 99mTc-labeled peptides, was synthesized efficiently, demonstrating the role of Fmoc and Boc protecting groups in facilitating peptide labeling and synthesis. This process underscores the application of this compound in producing peptides for diagnostic and therapeutic purposes without the need for HPLC purification, making the synthesis process more straightforward and efficient (M. Surfraz et al., 2007).

Influence on Peptide Structure and Function

The presence of Fmoc and Boc groups in peptides like this compound influences the secondary structure and gelation capabilities of peptides. In studies on peptide gelation, Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) demonstrated the ability to form stable thermo-reversible organogels in various solvents. This suggests that this compound derivatives can influence the self-assembly and nanostructure formation of peptides, which is crucial for designing peptide-based materials with specific functional properties (Zong Qianying et al., 2016).

Mechanism of Action

Target of Action

Fmoc-L-Lys(Boc)-DmbGly-OH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. The specific role of these targets would depend on the context of the biological system in which they are found.

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are protective groups used in peptide synthesis . They prevent unwanted side reactions and are removed in a controlled manner during the synthesis process .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence

Action Environment

The action of this compound is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. Proper storage is also crucial to maintain the stability of the compound .

Safety and Hazards

The safety data sheet for Fmoc-L-Lys(Boc)-DmbGly-OH indicates that it may have some hazards associated with it . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N3O9/c1-37(2,3)49-35(44)38-19-11-10-16-31(34(43)40(22-33(41)42)21-24-17-18-25(46-4)20-32(24)47-5)39-36(45)48-23-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,17-18,20,30-31H,10-11,16,19,21-23H2,1-5H3,(H,38,44)(H,39,45)(H,41,42)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNZVPWGGHTFU-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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